ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, methoxyphenyl derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its diverse reactivity makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and pyrazole derivatives. These compounds may share similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure may confer specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-5-26-16(11-12-24-26)13-18-21(28)27-20(15-7-9-17(30-4)10-8-15)19(22(29)31-6-2)14(3)25-23(27)32-18/h7-13,20H,5-6H2,1-4H3/b18-13+ |
InChI Key |
GVQPBEZSCMMVEB-QGOAFFKASA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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